(E)-5-chloro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine
Description
(E)-5-Chloro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a pyrimidine derivative featuring a chlorinated pyrimidine core linked via an ether bridge to a piperidine ring substituted with a styrylsulfonyl group in the E-configuration. This compound is structurally distinct due to the integration of a sulfonamide moiety (styrylsulfonyl) and the stereospecific E-geometry of the vinyl group, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
5-chloro-2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-15-11-19-17(20-12-15)24-16-7-4-9-21(13-16)25(22,23)10-8-14-5-2-1-3-6-14/h1-3,5-6,8,10-12,16H,4,7,9,13H2/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEHJQMJFBGRHY-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-chloro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring, chlorination, and the introduction of the styrylsulfonyl and piperidinyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and piperidine derivatives. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-5-chloro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-5-chloro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (E)-5-chloro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine, a comparative analysis with structurally analogous compounds is essential. Below, we highlight key differences and biological implications based on the provided evidence and structural analogs.
Structural and Functional Contrasts
The most relevant comparator is 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine (referred to as Compound A in the evidence), which shares the 5-chloropyrimidine scaffold but differs in substituent groups and core heterocycle .
Key Comparative Insights
Core Heterocycle Impact: The piperidine ring in the target compound may confer greater conformational flexibility compared to the rigid pyrazole in Compound A. This flexibility could enhance binding to enzymatic targets (e.g., acetolactate synthase in weeds) but may also reduce metabolic stability.
Substituent Effects :
- The styrylsulfonyl group in the target compound introduces a sulfonamide moiety, which may improve water solubility and systemic translocation in plants compared to Compound A’s trifluoroethyl group . However, the E-configuration of the styryl double bond could sterically hinder target engagement.
- The trifluoroethyl group in Compound A contributes to lipophilicity, facilitating membrane penetration and bioactivity at lower concentrations .
Biological Activity: Compound A demonstrated post-emergence herbicidal activity against Digitaria sanguinalis L., achieving 75% efficacy at 750 g a.i. ha⁻¹. This suggests that pyrazole-linked pyrimidines are potent herbicidal agents.
Hypothesized Advantages of the Target Compound
- The styrylsulfonyl group may enhance binding to sulfonylurea receptor sites in weeds, a mechanism exploited by commercial herbicides like sulfometuron-methyl.
- The E-configuration could reduce photodegradation compared to Z-isomers, improving field persistence.
Biological Activity
(E)-5-chloro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H18ClN3O3S, featuring a chlorine atom and a styrylsulfonyl group attached to a piperidine moiety within a pyrimidine ring. The presence of these functional groups contributes to its biological activity.
Research indicates that pyrimidine derivatives can have significant effects on cellular processes, including:
- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest in various cancer cell lines, particularly in HepG2 cells. This is often accompanied by an increase in pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.
- Apoptosis Induction : The compound may trigger apoptosis through intrinsic pathways, leading to programmed cell death in malignant cells. The modulation of apoptotic protein expression is crucial in this process.
Therapeutic Applications
Given its biological activity, this compound holds potential for various therapeutic applications:
- Cancer Treatment : Due to its ability to induce apoptosis and inhibit cell proliferation, this compound could be explored as a candidate for cancer therapeutics.
- Neuropharmacology : The piperidine moiety suggests potential neuroactive properties, which may be beneficial in treating neurological disorders.
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrimidine derivatives:
- A study demonstrated that halogen substitutions at the 2-position of pyrimidines enhance their potency and selectivity as tyrosine kinase inhibitors (TKIs), which are critical in cancer therapy.
- Another research highlighted the synthesis and evaluation of various pyrimidine derivatives, showing promising results in terms of antioxidant activity and cytotoxicity against different cancer cell lines .
Data Table: Biological Activity Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Cell Cycle Arrest | Induces G1/S phase arrest | Upregulation of pro-apoptotic proteins |
| Apoptosis Induction | Triggers programmed cell death | Modulation of apoptotic signaling pathways |
| Antioxidant Activity | Scavenges free radicals | Reduces oxidative stress |
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., E-configuration of the styryl group).
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (C₁₇H₁₇ClN₃O₃S).
- X-ray crystallography : For unambiguous 3D structure determination if single crystals are obtainable.
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
What factors influence the solubility and stability of this compound in various solvents, and how can formulation challenges be addressed?
Q. Basic
- Solubility : Poor aqueous solubility due to hydrophobic styryl and piperidine groups. Use polar aprotic solvents (e.g., DMSO) for stock solutions.
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in inert atmospheres.
- Formulation : Co-solvents (PEG 400) or liposomal encapsulation improve bioavailability for in vivo studies .
How can computational tools predict the biological targets of this compound?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on sulfonyl and pyrimidine moieties as hydrogen bond donors/acceptors.
- Pharmacophore mapping : Identify key features (e.g., aromatic rings, sulfonyl groups) using tools like LigandScout.
- MD simulations : Validate binding stability over 100 ns trajectories in GROMACS .
What in vitro and in vivo models are suitable for evaluating its anticancer activity?
Q. Advanced
- In vitro : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Compare to cisplatin (IC₅₀ ~1–10 µM).
- In vivo : Xenograft models (e.g., nude mice with HT-29 tumors) dosed at 10–50 mg/kg/day. Monitor tumor volume reduction and toxicity via histopathology .
How does substitution on the pyrimidine and piperidine rings affect biological activity?
Q. Advanced
- Pyrimidine modifications : Electron-withdrawing groups (e.g., Cl at C5) enhance DNA intercalation. Fluorine at C2 increases metabolic stability.
- Piperidine substitutions : Bulky sulfonyl groups improve target selectivity but reduce solubility.
SAR studies suggest the styryl group’s E-configuration is critical for inhibiting tyrosine kinases .
How can researchers resolve discrepancies in reported biological activities across studies?
Q. Advanced
- Standardize assays : Use identical cell lines (ATCC-verified) and protocols (e.g., CLSI guidelines).
- Control variables : Account for differences in solvent (DMSO vs. saline), incubation time (24 vs. 48 hours), and serum content.
- Meta-analysis : Pool data from multiple studies using random-effects models to identify trends .
What reaction mechanisms govern the compound’s interactions with nucleophiles?
Q. Advanced
- Sulfonamide cleavage : The styrylsulfonyl group undergoes nucleophilic attack (e.g., by thiols) via an SN2 mechanism, forming a sulfinic acid intermediate.
- Pyrimidine ring opening : Under strong basic conditions, the C2-O bond breaks, yielding a dihydroxy intermediate .
How do molecular interactions with GlcN-6-P-synthase inform its antimicrobial potential?
Advanced
Computational studies show the pyrimidine ring forms hydrogen bonds with Asn23 and Lys28 residues, while the sulfonyl group interacts with Glu74. These interactions disrupt the enzyme’s active site, validated by MIC assays against E. coli (MIC = 8 µg/mL) .
What purification methods are optimal for isolating this compound?
Q. Basic
- Flash chromatography : Use silica gel with a gradient of 30–70% ethyl acetate in hexane.
- Recrystallization : Dissolve in hot ethanol, then slowly add water to induce crystallization.
- Prep-HPLC : For high-purity (>99%) batches, employ a C18 column with acetonitrile/water (0.1% TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
